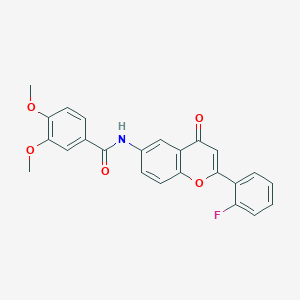

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

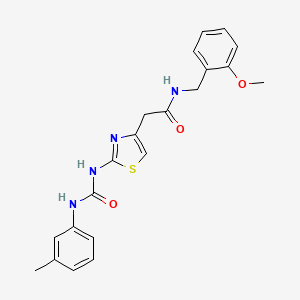

The compound “N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide” is likely a complex organic molecule. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a fluorophenyl group (a phenyl group with a fluorine atom), and a dimethoxybenzamide group (a benzamide group with two methoxy groups). These groups are common in many pharmaceuticals and could potentially give the compound interesting biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the chromene ring, the introduction of the fluorophenyl group, and the attachment of the dimethoxybenzamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chromene ring, fluorophenyl group, and dimethoxybenzamide group would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its molecular structure. The presence of the chromene ring, fluorophenyl group, and dimethoxybenzamide group could potentially make it reactive towards certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Microwave-Induced Synthesis of Fluorobenzamides

A study by Desai et al. (2013) highlights the synthesis of fluorobenzamide derivatives via microwave-induced methods, showing that the presence of a fluorine atom enhances antimicrobial activity against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Practical and Scalable Synthetic Route

Yoshida et al. (2014) describe an efficient synthesis route for a related compound, emphasizing the importance of avoiding unstable intermediates and improving overall yield through innovative synthetic steps (Yoshida et al., 2014).

Structural Analysis via X-Ray Diffraction

Bruno et al. (2010) performed a structural analysis of a similar fluorobenzamide derivative, providing insights into the molecular arrangement and potential interactions that could influence biological activity (Bruno et al., 2010).

Analysis of Through-Space Couplings

Rae et al. (1993) investigated the spin-spin couplings in 2-fluorobenzamide, highlighting the role of intramolecular hydrogen bonds in mediating these interactions, which could be relevant for understanding the electronic properties of similar compounds (Rae et al., 1993).

PET Imaging with Fluorobenzamide Analogues

Tu et al. (2007) explored fluorine-18-labeled benzamide analogues for PET imaging of tumors, demonstrating the utility of fluorobenzamides in medical diagnostics and potentially guiding the development of similar compounds for imaging applications (Tu et al., 2007).

Mechanism of Action

Target of action

Many compounds with a chromen-6-yl structure are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Biochemical pathways

Again, without specific information, it’s difficult to say which biochemical pathways this compound affects. Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, cancer, and neurological disorders .

Result of action

Based on the activities of similar compounds, it could potentially have anti-inflammatory, anticancer, or neuroprotective effects .

Safety and Hazards

properties

IUPAC Name |

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO5/c1-29-21-9-7-14(11-23(21)30-2)24(28)26-15-8-10-20-17(12-15)19(27)13-22(31-20)16-5-3-4-6-18(16)25/h3-13H,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOZHMCVHODZJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2934301.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2934303.png)

![1-[2-(Morpholin-4-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2934306.png)

![2-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2934307.png)

![1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2934308.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2934311.png)

![4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.5]dec-3-ene-2,2-dione](/img/structure/B2934321.png)

![7-methyl-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2934322.png)